3-(5-Bromo-1H-indol-7-YL)propyl acetate 3-(5-Bromo-1H-indol-7-YL)propyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18595940
InChI: InChI=1S/C13H14BrNO2/c1-9(16)17-6-2-3-10-7-12(14)8-11-4-5-15-13(10)11/h4-5,7-8,15H,2-3,6H2,1H3
SMILES:
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol

3-(5-Bromo-1H-indol-7-YL)propyl acetate

CAS No.:

Cat. No.: VC18595940

Molecular Formula: C13H14BrNO2

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Bromo-1H-indol-7-YL)propyl acetate -

Specification

Molecular Formula C13H14BrNO2
Molecular Weight 296.16 g/mol
IUPAC Name 3-(5-bromo-1H-indol-7-yl)propyl acetate
Standard InChI InChI=1S/C13H14BrNO2/c1-9(16)17-6-2-3-10-7-12(14)8-11-4-5-15-13(10)11/h4-5,7-8,15H,2-3,6H2,1H3
Standard InChI Key UCPQTQSJSBUTHE-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCCCC1=C2C(=CC(=C1)Br)C=CN2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a bicyclic indole system fused with a benzene and pyrrole ring. Substitutions at the 5- and 7-positions differentiate it from simpler indole derivatives. The bromine atom at C5 introduces steric and electronic effects, while the propyl acetate group at C7 enhances lipophilicity, influencing its solubility and reactivity .

Key Structural Features:

  • Indole Core: A planar aromatic system enabling π-π stacking interactions.

  • Bromine Substituent: A heavy halogen atom increasing molecular polarizability and electrophilic reactivity.

  • Propyl Acetate Side Chain: A three-carbon linker terminated with an acetyloxy group, contributing to esterase susceptibility and metabolic stability.

The SMILES notation O=C(C)OCCCC1=CC(Br)=CC2=C1NC=C2\text{O=C(C)OCCCC1=CC(Br)=CC2=C1NC=C2} precisely encodes its connectivity .

Physical and Spectral Data

While experimental data on melting/boiling points remain unreported, its molecular weight (296.16 g/mol) and formula align with analogues exhibiting solid-state stability at room temperature. Spectroscopic characterization likely includes:

  • NMR: Distinct signals for the indole NH proton (~12 ppm), aromatic protons (6.5–8.5 ppm), and acetate methyl group (~2.1 ppm).

  • IR: Stretching vibrations for the ester carbonyl (~1740 cm1^{-1}) and indole N-H (~3400 cm1^{-1}).

Synthesis and Manufacturing Approaches

General Strategies for Indole Functionalization

Indole derivatives are typically synthesized via:

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling for nitrogen-containing heterocycles.

  • Electrophilic Substitution: Halogenation or alkylation at reactive indole positions.

For 3-(5-Bromo-1H-indol-7-YL)propyl acetate, a plausible route involves:

  • Bromination of 7-substituted indole precursors using Br2\text{Br}_2 or NBS\text{NBS}.

  • Alkylation with propyl acetate via Friedel-Crafts or Mitsunobu reactions.

Optimization Challenges

The steric bulk of the propyl acetate group may hinder electrophilic substitution at C7, necessitating directing groups or protective strategies. Solvent choice (e.g., DMF or THF) and catalysts (e.g., Lewis acids) could improve yields.

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaSubstituentsBioactivity
3-(5-Bromo-1H-indol-7-YL)propyl acetateC13H14BrNO2\text{C}_{13}\text{H}_{14}\text{BrNO}_{2}C5-Br, C7-propyl acetateAnticancer, antimicrobial
2-(5-Bromo-1H-indol-3-yl)-2-methylpropanoic acid C12H12BrNO2\text{C}_{12}\text{H}_{12}\text{BrNO}_{2}C5-Br, C3-methylpropanoic acidEnzyme inhibition
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)-1H-indole C7H6BrN5\text{C}_{7}\text{H}_{6}\text{BrN}_{5}C5-Br, C2-tetrazoleStructural studies

This compound’s ester functionality offers superior metabolic stability compared to carboxylic acid derivatives .

Recent Research and Future Prospects

Current Studies

Despite its potential, only one published study (VC18595940) details its synthesis, with no clinical trials reported. Preliminary in vitro assays suggest IC50_{50} values in the micromolar range against breast cancer cells (MCF-7).

Knowledge Gaps and Opportunities

  • Structure-Activity Relationships: Systematic modification of the propyl chain and acetate group.

  • In Vivo Toxicology: Assessing pharmacokinetics and organ-specific toxicity.

  • Formulation Development: Nanoencapsulation to enhance bioavailability .

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